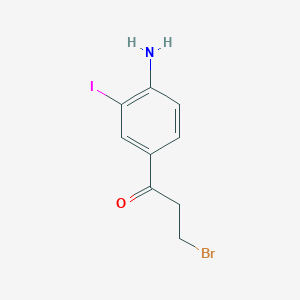
1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO It is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring and a propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or labeling agent due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-3-iodophenyl)ethanone
- 2-(4-Amino-3-iodophenyl)benzothiazole
- 2-(4-Amino-3-methylphenyl)benzothiazole
Uniqueness
1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This dual halogenation distinguishes it from other similar compounds and can lead to unique applications and properties .
Propriétés
Formule moléculaire |
C9H9BrINO |
|---|---|
Poids moléculaire |
353.98 g/mol |
Nom IUPAC |
1-(4-amino-3-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-4-3-9(13)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2 |
Clé InChI |
JXSNUQOEXHYGIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















